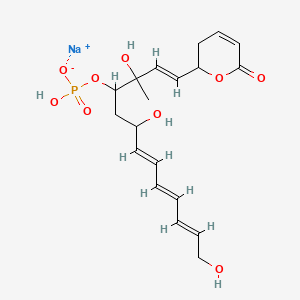

Fostriecin sodium salt from Streptomyces pulveraceus

Description

Fostriecin sodium salt is a natural product derived from the soil bacterium Streptomyces pulveraceus. It is a type I polyketide synthase (PKS) derived compound, characterized by a phosphate ester, an α,β-unsaturated lactam, and a conjugated linear diene or triene chain . Fostriecin sodium salt is known for its potent inhibitory effects on protein serine/threonine phosphatases and DNA topoisomerase II .

Properties

Molecular Formula |

C19H26NaO9P |

|---|---|

Molecular Weight |

452.4 g/mol |

IUPAC Name |

sodium;[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate |

InChI |

InChI=1S/C19H27O9P.Na/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20;/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26);/q;+1/p-1/b3-2+,6-4+,8-5+,12-11+; |

InChI Key |

XBUIKNRVGYFSHL-BVOMIPGGSA-M |

Isomeric SMILES |

CC(/C=C/C1CC=CC(=O)O1)(C(CC(/C=C/C=C/C=C/CO)O)OP(=O)(O)[O-])O.[Na+] |

Canonical SMILES |

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Fostriecin sodium salt is produced through fermentation of Streptomyces pulveraceus. The compound is isolated from the fermentation broth and purified to achieve a high level of purity (≥98% HPLC) . The solubility of fostriecin sodium salt in sterile water is 100 mM, and it can also be dissolved in ethanol and methanol .

Chemical Reactions Analysis

Fostriecin sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in fostriecin sodium salt.

Substitution: The phosphate ester group in fostriecin sodium salt can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fostriecin sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

Fostriecin sodium salt exerts its effects by inhibiting protein serine/threonine phosphatases, specifically PP2A and PP4, with IC50 values of 1.5 nM and 3.0 nM, respectively . It also inhibits DNA topoisomerase II, which plays a crucial role in DNA replication and repair . The inhibition of these enzymes leads to the disruption of cell cycle progression and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Fostriecin sodium salt belongs to a class of natural products that include structurally related compounds such as cytostatin and phoslactomycin . These compounds share similar structural features, such as the presence of a phosphate ester and a conjugated diene or triene chain. fostriecin sodium salt is unique in its potent and selective inhibition of protein phosphatases and DNA topoisomerase II, making it a valuable tool in scientific research .

Similar Compounds

- Cytostatin

- Phoslactomycin

Fostriecin sodium salt stands out due to its high potency and selectivity, which contribute to its effectiveness in various research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.